molecular formula C18H21NO2 B499083 N-[4-(2-phenylethoxy)phenyl]butanamide

N-[4-(2-phenylethoxy)phenyl]butanamide

Cat. No.: B499083
M. Wt: 283.4g/mol
InChI Key: NVDZICJVWSMGOW-UHFFFAOYSA-N
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Description

N-[4-(2-Phenylethoxy)phenyl]butanamide is a synthetic organic compound characterized by a butanamide backbone linked to a phenyl ring substituted with a 2-phenylethoxy group. The phenylethoxy group confers lipophilicity, which may influence bioavailability and membrane permeability compared to simpler analogs.

Properties

Molecular Formula

C18H21NO2

Molecular Weight

283.4g/mol

IUPAC Name

N-[4-(2-phenylethoxy)phenyl]butanamide

InChI

InChI=1S/C18H21NO2/c1-2-6-18(20)19-16-9-11-17(12-10-16)21-14-13-15-7-4-3-5-8-15/h3-5,7-12H,2,6,13-14H2,1H3,(H,19,20)

InChI Key

NVDZICJVWSMGOW-UHFFFAOYSA-N

SMILES

CCCC(=O)NC1=CC=C(C=C1)OCCC2=CC=CC=C2

Canonical SMILES

CCCC(=O)NC1=CC=C(C=C1)OCCC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The compound’s key structural differentiator is the 2-phenylethoxy substituent on the phenyl ring. Below is a comparative analysis with analogs from the evidence:

Compound Name (IUPAC) Substituent on Phenyl Ring Key Functional Groups Molecular Weight (g/mol) Source
N-[4-(2-Phenylethoxy)phenyl]butanamide 2-Phenylethoxy Butanamide, phenylethoxy Not reported Target
N-(4-Acetylphenyl)butanamide 4-Acetyl Butanamide, acetyl 205.257
N-(4-Methoxyphenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]butanamide 4-Methoxy, piperidinyl Butanamide, methoxy, piperidine Not reported
N-(4-Acetylphenyl)-4-(2,4-dichlorophenoxy)-butanamide 4-Acetyl, 2,4-dichlorophenoxy Butanamide, dichlorophenoxy 366.24

Key Observations :

  • Electron-Donating vs.
  • Lipophilicity: The 2-phenylethoxy group in the target compound likely increases lipophilicity compared to the acetyl or dichlorophenoxy substituents, affecting solubility and metabolic stability.
  • Steric Effects : The piperidinyl group in 4-Methoxybutyrylfentanyl introduces steric bulk, which may restrict binding to certain receptors (e.g., opioid receptors).

Pharmacological and Physicochemical Properties

  • 4-Methoxybutyrylfentanyl : Classified as a fentanyl analog, this compound’s piperidinyl group suggests opioid receptor activity. It is a white powder, though UV data are undetermined. Its structural complexity may contribute to higher potency but also increased risk of side effects.
  • Its acetyl group may facilitate metabolic oxidation.
  • N-(4-Acetylphenyl)-4-(2,4-dichlorophenoxy)-butanamide : The dichlorophenoxy substituent introduces halogen atoms, enhancing electronic effects and possibly resistance to enzymatic degradation. Its higher molecular weight (366.24) may limit blood-brain barrier penetration.

Target Compound Insights: While direct data are unavailable, the phenylethoxy group’s lipophilicity suggests improved tissue penetration compared to acetylated analogs.

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